molecular formula C6H7BrN2 B183247 6-bromo-N-methylpyridin-2-amine CAS No. 89026-79-9

6-bromo-N-methylpyridin-2-amine

Cat. No. B183247
CAS RN: 89026-79-9
M. Wt: 187.04 g/mol
InChI Key: LYEPZCPAEZKSKN-UHFFFAOYSA-N
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Patent
US08129416B2

Procedure details

30 g (0.13 mol) of 2,6-dibromopyridine are added to a solution of 225 ml (2.39 mol) of methylamine in ethanol (33% by weight, Aldrich) precooled to 0° C. The reaction is heated at 80° C. with stirring for 20 hours, in a glass system equipped with a manometer. The reaction is monitored by TLC control. The reaction medium is cooled to 0° C. and the assembly is opened. The slightly brown solution thus obtained is concentrated under vacuum to a volume of 60 ml, and water (240 ml) is then added, followed by addition of aqueous sodium carbonate solution (2N, 240 ml). The beige-coloured precipitate formed is filtered off, washed with water and dissolved in dichloromethane (200 ml). The solution is dried over magnesium sulfate and the solvent is evaporated off. The addition of heptane allows the precipitation of 17.5 g (74%) of 6-methylamino-2-bromopyridine in the form of a beige-coloured powder.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[N:3]=1.[CH3:9][NH2:10]>C(O)C>[CH3:9][NH:10][C:4]1[N:3]=[C:2]([Br:1])[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
225 mL
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring for 20 hours, in a glass system
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precooled to 0° C
CUSTOM
Type
CUSTOM
Details
equipped with a manometer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The slightly brown solution thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under vacuum to a volume of 60 ml, and water (240 ml)
ADDITION
Type
ADDITION
Details
is then added
ADDITION
Type
ADDITION
Details
followed by addition of aqueous sodium carbonate solution (2N, 240 ml)
CUSTOM
Type
CUSTOM
Details
The beige-coloured precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
ADDITION
Type
ADDITION
Details
The addition of heptane
CUSTOM
Type
CUSTOM
Details
the precipitation of 17.5 g (74%) of 6-methylamino-2-bromopyridine in the form of a beige-coloured powder

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CNC1=CC=CC(=N1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.